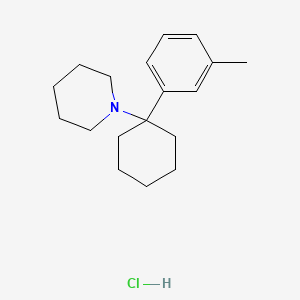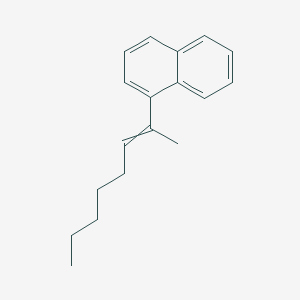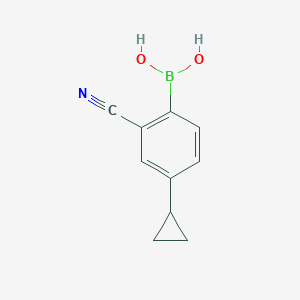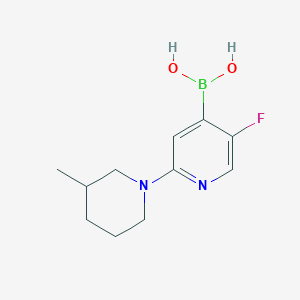![molecular formula C27H24N2O5 B14083817 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes a chromeno-pyrrole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
准备方法
The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common synthetic methods include:
Cyclization Reactions: Utilizing starting materials such as pyridin-2-yl-4-oxobutanal derivatives and ®-1-(4-methoxyphenyl)ethan-1-amine.
Functional Group Modifications: Involving various reagents and catalysts to introduce the ethoxy, methoxy, and methyl groups.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness, often employing continuous flow chemistry and automated synthesis techniques.
化学反应分析
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified biological or chemical properties.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: Used as a probe to study various biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic molecules.
作用机制
The mechanism by which 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .
相似化合物的比较
When compared to other similar compounds, 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrrolidine Derivatives: Known for their biological activity and use in drug discovery.
Chromeno Derivatives: Studied for their diverse chemical reactivity and potential therapeutic applications.
属性
分子式 |
C27H24N2O5 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24N2O5/c1-4-33-21-10-8-18(13-22(21)32-3)24-23-25(30)19-12-16(2)7-9-20(19)34-26(23)27(31)29(24)15-17-6-5-11-28-14-17/h5-14,24H,4,15H2,1-3H3 |
InChI 键 |
OZLMIRUXUZUKEE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C=C5)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


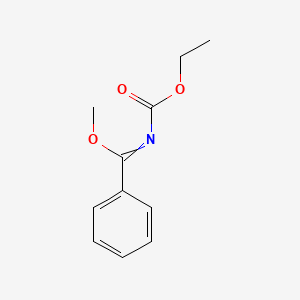
![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium [Ba(FOD)2]](/img/structure/B14083745.png)
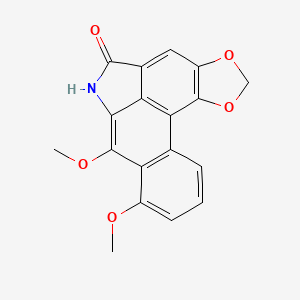
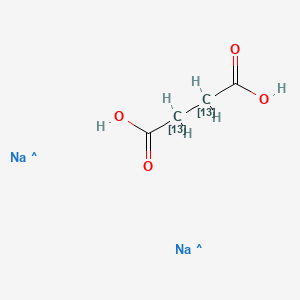
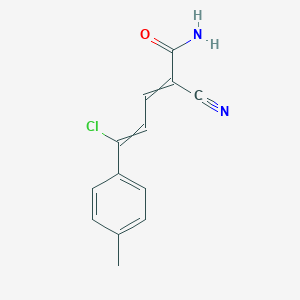
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
